2-(4-Ethoxyphenyl)ethanethiol
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Overview
Description
2-(4-Ethoxyphenyl)ethanethiol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)ethanethiol typically involves the reaction of 4-ethoxybenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions include:
Reaction with Thiourea: 4-ethoxybenzyl chloride is reacted with thiourea in the presence of a base such as sodium hydroxide. This step forms the thiouronium salt.
Hydrolysis: The thiouronium salt is then hydrolyzed using an acid, such as hydrochloric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are used.
Addition: Electrophiles such as bromine can be used in addition reactions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of substituted ethyl derivatives.
Addition: Formation of addition products with electrophiles.
Scientific Research Applications
2-(4-Ethoxyphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of thiol-based biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)ethanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol with a similar functional group but without the ethoxyphenyl group.
4-Ethoxyphenylacetic acid: Contains the ethoxyphenyl group but lacks the thiol group.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-11-10-5-3-9(4-6-10)7-8-12/h3-6,12H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILBAYHYIHAEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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